Cas no 2287334-69-2 (4-(Difluoromethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid)

4-(Difluoromethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid is a fluorinated piperidine derivative featuring a difluoromethyl group and an Fmoc-protected amine. This compound is primarily utilized in peptide synthesis and medicinal chemistry due to its dual functional groups, enabling selective modifications. The difluoromethyl moiety enhances metabolic stability and lipophilicity, while the Fmoc group facilitates orthogonal deprotection under mild basic conditions. Its rigid piperidine scaffold contributes to conformational control in target molecules. The carboxylic acid functionality allows for further derivatization, making it a versatile intermediate for drug discovery and bioconjugation applications. This compound is particularly valuable in the development of protease inhibitors and bioactive peptides.
4-(Difluoromethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid structure
2287334-69-2 structure
商品名:4-(Difluoromethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid
CAS番号:2287334-69-2
MF:C22H21F2NO4
メガワット:401.403253316879
CID:6196461
PubChem ID:137942593

4-(Difluoromethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-6480571
    • 4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid
    • 2287334-69-2
    • Z3325174490
    • 4-(Difluoromethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid
    • インチ: 1S/C22H21F2NO4/c23-19(24)22(20(26)27)9-11-25(12-10-22)21(28)29-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,26,27)
    • InChIKey: JBBWXQGEQWJCBW-UHFFFAOYSA-N
    • ほほえんだ: FC(C1(C(=O)O)CCN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1)F

計算された属性

  • せいみつぶんしりょう: 401.14386448g/mol
  • どういたいしつりょう: 401.14386448g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 5
  • 複雑さ: 598
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 66.8Ų

4-(Difluoromethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6480571-0.05g
4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid
2287334-69-2 95.0%
0.05g
$493.0 2025-03-15
Enamine
EN300-6480571-1.0g
4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid
2287334-69-2 95.0%
1.0g
$1857.0 2025-03-15
Enamine
EN300-6480571-0.1g
4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid
2287334-69-2 95.0%
0.1g
$644.0 2025-03-15
Aaron
AR028O07-1g
4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylicacid
2287334-69-2 95%
1g
$2579.00 2025-02-16
Aaron
AR028O07-500mg
4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylicacid
2287334-69-2 95%
500mg
$2018.00 2025-02-16
Aaron
AR028O07-10g
4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylicacid
2287334-69-2 95%
10g
$11009.00 2023-12-15
1PlusChem
1P028NRV-50mg
4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylicacid
2287334-69-2 95%
50mg
$672.00 2024-05-24
1PlusChem
1P028NRV-500mg
4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylicacid
2287334-69-2 95%
500mg
$1853.00 2024-05-24
1PlusChem
1P028NRV-5g
4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylicacid
2287334-69-2 95%
5g
$6721.00 2024-05-24
Aaron
AR028O07-100mg
4-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylicacid
2287334-69-2 95%
100mg
$911.00 2025-02-16

4-(Difluoromethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid 関連文献

4-(Difluoromethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acidに関する追加情報

Comprehensive Guide to 4-(Difluoromethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid (CAS No. 2287334-69-2)

4-(Difluoromethyl)-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid (CAS No. 2287334-69-2) is a specialized Fmoc-protected piperidine derivative widely used in peptide synthesis and medicinal chemistry. This compound features a difluoromethyl group and a carboxylic acid functional group, making it valuable for designing bioactive molecules. Researchers frequently inquire about its synthetic applications, solubility properties, and stability under various conditions, reflecting its importance in drug discovery.

The Fmoc (9-fluorenylmethoxycarbonyl) protecting group in this compound ensures selective deprotection during solid-phase peptide synthesis (SPPS). Its CAS No. 2287334-69-2 is critical for precise material identification in regulatory documentation. Recent trends highlight growing interest in fluorinated building blocks like this derivative due to their ability to enhance metabolic stability and bioavailability in pharmaceutical candidates. Common search queries include "Fmoc-piperidine-4-carboxylic acid derivatives" and "difluoromethyl modifications in drug design," underscoring its relevance in modern research.

From a structural perspective, the piperidine-4-carboxylic acid core provides conformational rigidity, while the difluoromethyl moiety influences electronic properties and hydrogen bonding capacity. These characteristics make CAS No. 2287334-69-2 particularly useful for developing protease inhibitors and GPCR-targeting compounds. Analytical data shows optimal performance in HPLC purification (typically >95% purity) and compatibility with standard peptide coupling reagents like HATU or PyBOP.

Storage recommendations for this compound emphasize protection from moisture at -20°C, with stable performance in DMF or DCM solutions for immediate synthetic use. The pharmaceutical industry's shift toward fluorine-containing drugs (evidenced by FDA approvals of fluorinated APIs) has increased demand for such building blocks. Researchers often compare its reactivity with related compounds like 4-(trifluoromethyl)-1-Fmoc-piperidine-4-carboxylic acid when planning synthetic routes.

Innovative applications include its use in macrocycle synthesis and peptidomimetic design, where the difluoromethyl group serves as a bioisostere for hydroxyl or carbonyl functionalities. Quality control protocols for CAS No. 2287334-69-2 typically involve 1H/19F NMR and mass spectrometry verification. Current market analysis indicates steady growth in demand for such fluorinated heterocycles, driven by oncology and CNS drug development programs.

Environmental and handling considerations for this compound align with standard laboratory practices for Fmoc-protected amino acid derivatives. While not classified as hazardous, proper ventilation and PPE are recommended during handling. The compound's molecular weight (413.39 g/mol) and exact mass (413.1385) facilitate precise quantification in synthetic workflows. Recent patent literature reveals its incorporation in kinase inhibitor scaffolds and protein-protein interaction modulators.

For researchers sourcing this material, key specifications include chiral purity (typically racemic), heavy metal content (<0.001%), and residual solvent levels meeting ICH guidelines. The compound's UV absorption characteristics (λmax ~267 nm) enable convenient reaction monitoring. Emerging applications in PROTAC technology and targeted protein degradation platforms further expand its utility in cutting-edge therapeutic development.

Scale-up synthesis of 4-(Difluoromethyl)-1-Fmoc-piperidine-4-carboxylic acid presents unique challenges in difluoromethylation optimization and Fmoc protection efficiency. Process chemistry improvements have recently enhanced yields to >75% in multi-gram preparations. Its compatibility with automated peptide synthesizers makes it particularly valuable for high-throughput production of fluorinated peptide libraries for screening purposes.

The compound's logP value (predicted ~2.8) and hydrogen bond donor/acceptor count (2/5) contribute to favorable physicochemical properties in drug candidates. Stability studies demonstrate excellent resistance to racemization during standard coupling conditions, a critical factor for chiral integrity in therapeutic peptides. These characteristics position CAS No. 2287334-69-2 as a versatile tool for medicinal chemists exploring structure-activity relationships in fluorinated compounds.

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